6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
Properties
CAS No. |
609794-94-7 |
|---|---|
Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2Z)-6-methyl-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C16H15N3O3S/c1-3-8-22-12-7-5-4-6-11(12)9-13-15(21)19-16(23-13)17-14(20)10(2)18-19/h4-7,9H,3,8H2,1-2H3/b13-9- |
InChI Key |
JADAZGUVGKKKQF-LCYFTJDESA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of 2-propoxybenzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Q & A
Q. What are the standard synthetic routes for 6-methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione?
The compound is typically synthesized via condensation reactions. A common approach involves reacting a substituted benzaldehyde (e.g., 2-propoxybenzaldehyde) with a thiourea derivative under acidic or basic conditions to form the thiazolo-triazine core . For example, describes the use of aldehydes and thioureas, while highlights reflux conditions with catalysts like potassium carbonate. Key steps include:
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR to confirm substituent positions and Z/E configuration of the benzylidene group .
- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, though limited data exists in the literature for this specific compound .
- IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves cyclization efficiency .
- Temperature control : Reflux (~80°C) accelerates condensation but may require moderation to avoid side reactions .
- Catalyst screening : Bases like NaOH or KCO improve deprotonation, whereas acidic conditions (e.g., HCl) favor imine formation .
- Design of Experiments (DoE) : Multivariate analysis to identify interactions between parameters (e.g., time, temperature, stoichiometry) .
Q. What strategies are effective for resolving contradictions in reported biological activity data?
Discrepancies (e.g., variable antimicrobial potency across studies) can be addressed via:
- Dose-response assays : Establish IC values under standardized conditions (pH, cell lines) to control for experimental variability .
- Computational modeling : Molecular docking to predict binding affinities to targets like bacterial topoisomerases or kinases, correlating with experimental results .
- Metabolic stability tests : Assess whether differences in activity arise from compound degradation in vitro vs. in vivo .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Key SAR insights include:
- Benzylidene substituents : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and target binding, while alkoxy groups (e.g., propoxy) improve solubility and bioavailability .
- Thiazolo-triazine core : Methyl groups at position 6 (as in this compound) reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
- Methodology : Synthesize analogs via Suzuki coupling or Click chemistry, followed by enzymatic assays (e.g., kinase inhibition) to map substituent effects .
Q. What computational tools are recommended for predicting reactivity and stability?
- DFT calculations : To model electron density distribution and predict sites for nucleophilic/electrophilic attacks .
- Molecular dynamics simulations : Assess conformational stability under physiological conditions (e.g., solvation in water) .
- SwissADME : Predict pharmacokinetic properties (e.g., logP, drug-likeness) to guide analog design .
Methodological Recommendations
- For synthesis : Prioritize ethanol as a solvent with KCO catalysis for higher yields .
- For SAR studies : Combine docking simulations (AutoDock Vina) with kinetic assays to validate target interactions .
- For data validation : Replicate conflicting studies using identical cell lines and assay protocols to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
